molecular formula C12H11FN2O B2424811 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one CAS No. 1009631-14-4

9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one

Cat. No. B2424811
CAS RN: 1009631-14-4
M. Wt: 218.231
InChI Key: LVSIPHKCJAGISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is a chemical compound that belongs to the class of indole derivatives. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

Antitumor Activity

9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one has demonstrated antitumor potential. Researchers have investigated its effects on tumor cell migration and invasion abilities. Further studies are needed to explore its mechanisms and potential therapeutic applications .

Anti-HIV Activity

Indole derivatives, including 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one, have been evaluated for their anti-HIV-1 properties. Molecular docking studies suggest its potential as an anti-HIV agent, although additional experimental validation is required .

Antiviral Properties

Several indole derivatives exhibit antiviral activity. For instance:

Other Biological Activities

Indole derivatives, including 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one, have diverse biological activities:

properties

IUPAC Name

9-fluoro-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-7-3-4-9-8(6-7)11-10(15-9)2-1-5-14-12(11)16/h3-4,6,15H,1-2,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSIPHKCJAGISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(N2)C=CC(=C3)F)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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